molecular formula C17H18N4OS B2954422 1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326903-02-9

1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2954422
CAS No.: 1326903-02-9
M. Wt: 326.42
InChI Key: ISSQPZIJQVPINL-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (CAS# 1326903-02-9) is a synthetic small molecule featuring a 1,2,3-triazole core, a structure of significant interest in modern medicinal chemistry . The 1,2,3-triazole moiety serves as a stable, aromatic bioisostere capable of hydrogen bonding, which often enhances binding affinity to biological targets and improves solubility properties . This specific compound incorporates a 4-ethylphenyl group at the 1-position of the triazole ring and a 2-(thiophen-2-yl)ethyl chain linked via a carboxamide group at the 4-position. This molecular architecture is characteristic of compounds designed to interact with complex biological systems. Triazole derivatives are extensively researched for their diverse pharmacological potential, including serving as core structures in known antifungal agents . Furthermore, structurally complex 1,2,3-triazole-carboxamide compounds have been identified as key scaffolds in the structure-based design of potent antagonists for purinergic receptors like the P2Y14R, which is a G protein-coupled receptor (GPCR) implicated in modulating immune and inflammatory responses . The presence of the thiophene and aromatic ethylphenyl substituents suggests potential for exploring structure-activity relationships (SAR) in various drug discovery programs. This product is intended for research applications only, such as in vitro bioactivity screening, hit-to-lead optimization, and investigations into mechanisms of action. It is supplied with a documented molecular weight of 326.42 g/mol and a molecular formula of C17H18N4OS . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-13-5-7-14(8-6-13)21-12-16(19-20-21)17(22)18-10-9-15-4-3-11-23-15/h3-8,11-12H,2,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSQPZIJQVPINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide , a member of the triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antiproliferative effects, and potential therapeutic applications.

The molecular formula of the compound is C17H18N4OSC_{17}H_{18}N_{4}OS, with a molecular weight of approximately 326.41 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.

1. Cytotoxicity and Antiproliferative Effects

Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating multiple triazole derivatives, it was found that certain compounds showed antiproliferative potency comparable to doxorubicin, a standard chemotherapeutic agent. Specifically, the compound induced morphological changes in Jurkat T-cells, including:

  • Apoptotic bodies
  • Membrane blebbing
  • Chromatin condensation
    These changes were accompanied by DNA fragmentation and reduced mitochondrial membrane potential, suggesting a mechanism involving apoptosis rather than direct DNA intercalation .

2. Trypanocidal Activity

Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives in treating parasitic infections. Notably, some analogs demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were significantly lower than those for traditional treatments like Benznidazole (Bz), indicating a promising avenue for drug development .

3. Antiviral Properties

The triazole scaffold has also been investigated for antiviral properties. Compounds containing the triazole ring have shown effectiveness against various viral pathogens due to their ability to interfere with viral replication processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression in malignant cells.
  • Interaction with Metabolic Pathways : Some studies suggest that triazoles may inhibit specific metabolic enzymes related to tumor growth.

Case Studies

StudyFindings
Study A Demonstrated cytotoxic effects on Jurkat T-cells with morphological changes indicative of apoptosis.
Study B Showed potent trypanocidal activity with IC50 values significantly lower than Benznidazole.
Study C Highlighted antiviral effects against various viruses through inhibition of replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous 1,2,3-triazole-4-carboxamides, highlighting key substituents, molecular properties, and biological activities:

Compound Name Aryl Group (Position 1) Carboxamide Substituent (N-linked) Molecular Weight Biological Activity/Notes Key Structural Differences Reference
Target Compound 4-Ethylphenyl 2-(Thiophen-2-yl)ethyl ~398.4 (calc.) Not explicitly stated; structural analogs suggest CNS or anticancer potential. Thiophene moiety enhances π-π stacking; ethylphenyl increases lipophilicity. N/A
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Not provided Anticancer (crystal structure studied) Methoxy (electron-donating) and cyclopropyl groups modify solubility and steric effects.
MKA098 (N-(4-Ethylphenyl)-1-(4-fluoro-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide) 4-Fluoro-2-nitrophenyl 4-Ethylphenyl Not provided Apoptosis modulation; nitro group may enhance electrophilic reactivity. Nitro and fluoro substituents increase electron-withdrawing effects.
RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorophenylmethyl - Not provided Antiepileptic; fluorinated benzyl group critical for target binding. Fluorine atoms improve binding affinity and metabolic stability.
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide 2-Hydroxy-2-(thiophen-2-yl)ethyl 2-(Trifluoromethoxy)phenyl 398.4 Not specified; trifluoromethoxy group enhances electronegativity and lipophilicity. Hydroxy group introduces hydrogen-bonding potential.
5-Amino-1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl 2-Ethylphenyl Not provided Amino group may improve solubility and hydrogen bonding. Ethoxy and amino substituents balance lipophilicity and polarity.

Key Observations:

Aryl Group Modifications :

  • Electron-withdrawing groups (e.g., nitro in MKA098 , fluorine in RFM ) enhance target binding but may reduce solubility.
  • Electron-donating groups (e.g., methoxy in , ethoxy in ) improve solubility but may lower membrane permeability.

Carboxamide Substituent Effects: Thiophene-containing chains (e.g., target compound, ) facilitate π-π interactions with aromatic residues in target proteins. Polar groups (e.g., hydroxy in , amino in ) enhance solubility but may limit blood-brain barrier penetration.

Biological Activity Trends :

  • Fluorinated or chlorinated aryl groups (e.g., MKA098 ) are common in anticancer and apoptosis-inducing compounds.
  • Thiophene moieties (target compound, ) are prevalent in CNS-targeted molecules due to their brain-penetrant properties.

Research Findings and Data Gaps

  • Synthetic Methods : The target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in and .
  • Pharmacological Data : While RFM and MKA098 have documented activities, the target compound’s efficacy and toxicity profiles remain unstudied.

Q & A

Q. What are the recommended synthetic routes for 1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during its synthesis?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For example:

  • Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as demonstrated in analogous compounds .
  • Carboxamide linkage : Couple the triazole intermediate with a thiophene-ethylamine group via an amidation reaction. Use coupling agents like HATU or EDCI in anhydrous DMF or THF .
  • Challenges : Low yields due to steric hindrance from the 4-ethylphenyl group and purification difficulties caused by byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethylphenyl and thiophene groups). Compare spectral data with structurally similar triazole derivatives .
  • Purity analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% target peak area) .
  • Solubility profiling : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Note low aqueous solubility due to hydrophobic substituents, as seen in related carboxamides .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase-Glo™). The triazole core may act as a zinc-binding motif, similar to metalloenzyme inhibitors .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with control compounds to identify structure-activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or thiophene groups (e.g., 3-methyl substitution). Assess changes in IC50_{50} values against target enzymes .
  • Bioisosteric replacement : Replace the thiophene ring with furan or pyridine to alter electronic properties. Monitor effects on binding affinity via molecular docking .

Q. What strategies address low aqueous solubility during in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety, enhancing solubility for intravenous administration .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles. Characterize drug release kinetics using dialysis membranes .

Q. How can computational modeling predict off-target interactions or toxicity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4). Prioritize analogs with low predicted inhibition to reduce metabolic toxicity .
  • ADMET prediction : Apply SwissADME or ProTox-II to estimate pharmacokinetic parameters (e.g., logP, BBB permeability) and hepatotoxicity risks .

Q. What experimental designs resolve contradictions in biological data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays). Include positive controls (e.g., staurosporine) to validate results .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

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